molecular formula C18H21N3O3 B2973626 N-(isochroman-3-ylmethyl)-N-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 2034448-56-9

N-(isochroman-3-ylmethyl)-N-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

Cat. No.: B2973626
CAS No.: 2034448-56-9
M. Wt: 327.384
InChI Key: MATXBIUMOYTXBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(isochroman-3-ylmethyl)-N-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a bicyclic heterocyclic compound featuring a pyrazolo-oxazine core fused with an isochroman-derived substituent. The isochroman-3-ylmethyl group introduces lipophilicity and stereochemical complexity, which may influence pharmacokinetic properties like solubility and tissue penetration.

Properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-20(11-15-9-13-5-2-3-6-14(13)12-24-15)18(22)16-10-17-21(19-16)7-4-8-23-17/h2-3,5-6,10,15H,4,7-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MATXBIUMOYTXBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CC2=CC=CC=C2CO1)C(=O)C3=NN4CCCOC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(isochroman-3-ylmethyl)-N-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a novel compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, including mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes an isochroman moiety and a pyrazolo[5,1-b][1,3]oxazine core. The molecular formula and weight are crucial for understanding its pharmacokinetic properties.

PropertyValue
Molecular FormulaC₁₄H₁₈N₄O₃
Molecular Weight286.32 g/mol
CAS Number[Insert CAS Number Here]

Research indicates that compounds with similar structural frameworks often exhibit diverse biological activities through various mechanisms:

  • Enzyme Inhibition : Compounds like N-(isochroman-3-ylmethyl)-N-methyl derivatives have been shown to inhibit specific enzymes linked to disease pathways. For instance, they may target phosphodiesterases (PDEs), which play significant roles in cellular signaling and regulation of cyclic nucleotide levels.
  • Cellular Pathways : The compound may influence pathways related to apoptosis and cell cycle regulation. Similar pyrazolo derivatives have demonstrated the ability to induce apoptosis in cancer cell lines by disrupting microtubule dynamics.

Biological Activity Evaluation

A series of studies have evaluated the biological activity of this compound against various cell lines and in different experimental setups.

Antiproliferative Activity

In vitro studies have shown that this compound exhibits significant antiproliferative effects against several cancer cell lines.

Cell LineIC50 (µM)Mechanism of Action
HeLa0.52Induces apoptosis
MCF-70.34Tubulin polymerization inhibition
HT-290.86Cell cycle arrest at G2/M phase

These results suggest that the compound could be a potential candidate for further development as an anticancer agent.

Antimicrobial Activity

The compound's antimicrobial properties were assessed against gram-positive and gram-negative bacteria. Preliminary findings indicate moderate activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential as an antibacterial agent.

Case Studies

  • Case Study on Cancer Cell Lines : A study evaluating the effects of the compound on HeLa cells demonstrated a dose-dependent increase in apoptosis markers, such as caspase activation and PARP cleavage.
  • Antimicrobial Efficacy : In another study focusing on its antibacterial properties, the compound was tested against MRSA strains, showing promising results that warrant further investigation into its mechanism of action.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Core Scaffold Variations

The pyrazolo-oxazine core is shared among several compounds but differs in substitution patterns and regiochemistry:

  • N-(isochroman-3-ylmethyl)-N-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide : Contains a carboxamide-linked isochroman group at the 2-position and a methyl group on the amide nitrogen.
  • GDC-2394 : Features a sulfonamide group at the 3-position and a hexahydro-s-indacenyl carbamoyl substituent, optimized for NLRP3 inhibition .
  • PDE4 Inhibitors (e.g., N-cyclopropyl-3-[2-(difluoromethoxy)pyridin-4-yl]-... carboxamide) : Retain the pyrazolo-oxazine core but incorporate aryl or heteroaryl substituents, yielding IC50 values ranging from 48.2 to 389 nM against PDE4C .

Table 1: Structural and Functional Comparison

Compound Core Scaffold Key Substituents Target Potency (IC50/Ki) Solubility Considerations
Target Compound Pyrazolo[5,1-b][1,3]oxazine Isochroman-3-ylmethyl, methylamide Unknown N/A Moderate (predicted lipophilicity)
GDC-2394 Pyrazolo[5,1-b][1,3]oxazine Hexahydro-s-indacenyl, sulfonamide NLRP3 Sub-nM Improved via basic amine addition
PDE4 Inhibitors Pyrazolo[5,1-b][1,3]oxazine Cyclopropyl, halogenated aryl groups PDE4C 48.2–389 nM Variable, depends on substituents
S368-1101 Pyrazolo[5,1-c][1,4]oxazine Benzodioxol-5-yl, 3-chlorophenylmethyl Unknown N/A Undisclosed
Pharmacological Target Engagement
  • NLRP3 Inhibitors: GDC-2394, a close analog, demonstrates sub-nanomolar potency against NLRP3 by disrupting inflammasome assembly. Its safety profile was refined by introducing basic amines to enhance solubility, mitigating renal toxicity observed in preclinical models . The target compound’s isochroman group may confer distinct target selectivity or off-target effects due to increased lipophilicity.
  • PDE4 Inhibitors : Pyrazolo-oxazine derivatives with cyclopropyl or halogenated aryl groups show moderate PDE4C inhibition, suggesting scaffold versatility. The target compound’s carboxamide linkage may reduce PDE4 affinity compared to sulfonamide or sulfonylurea analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.